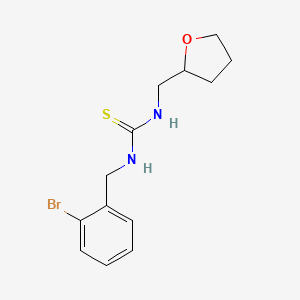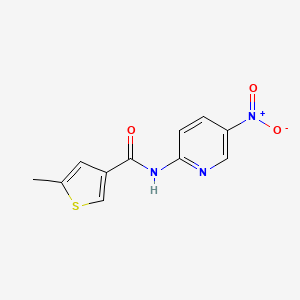![molecular formula C14H15N3O2S B4184633 N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, commonly known as TPN-171, is a novel small molecule that has shown promising results in various scientific research studies. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in various cellular processes.
Wirkmechanismus
The mechanism of action of TPN-171 involves its inhibition of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. By depleting NAD+ levels, TPN-171 leads to energy depletion and cell death in cancer cells. In metabolic disorders, TPN-171 improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. TPN-171 also reduces neuroinflammation and oxidative stress in neurodegenerative diseases by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, metabolic disorders, and neurodegenerative diseases, TPN-171 has been shown to have other biochemical and physiological effects. It has been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its therapeutic effects. TPN-171 has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of sepsis, indicating its potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TPN-171 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which allows for precise inhibition of NAD+ biosynthesis. However, TPN-171 has poor solubility in water and requires the use of organic solvents for administration, which may limit its use in certain experiments. In addition, TPN-171 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of TPN-171. One direction is the development of more potent and selective N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide inhibitors for use in cancer therapy. Another direction is the investigation of TPN-171's effects on other cellular processes, such as autophagy and DNA repair. Additionally, clinical trials are needed to determine the safety and efficacy of TPN-171 in humans, which may lead to its approval as a therapeutic agent for cancer, metabolic disorders, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
TPN-171 has been extensively studied in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells by depleting NAD+ levels, which leads to energy depletion and cell death. TPN-171 has also been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as a therapeutic agent for metabolic disorders. In addition, TPN-171 has demonstrated neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-4-10-7-11(12(15)18)14(20-10)17-13(19)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H2,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDACANPRVXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)

![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4184655.png)